2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid

Catalog No.
S12988089
CAS No.
M.F
C24H22N2O5
M. Wt
418.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1...

Product Name

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-methyl-2-oxopyridin-4-yl)propanoic acid

Molecular Formula

C24H22N2O5

Molecular Weight

418.4 g/mol

InChI

InChI=1S/C24H22N2O5/c1-26-11-10-15(13-22(26)27)12-21(23(28)29)25-24(30)31-14-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-11,13,20-21H,12,14H2,1H3,(H,25,30)(H,28,29)

InChI Key

NILXJVUZINTWKL-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=CC1=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

The compound 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid is a complex organic molecule characterized by its unique structure, which includes a fluorenylmethoxycarbonyl group and a dihydropyridine moiety. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents due to its diverse functional groups that can interact with biological systems.

Involving this compound may include:

  • Amide Formation: The carboxylic acid group can react with amines to form amides, which are crucial in drug design.
  • Esterification: The carboxylic acid can also react with alcohols to form esters, modifying the compound's solubility and bioavailability.
  • Reduction Reactions: The carbonyl group in the dihydropyridine structure can undergo reduction to yield various derivatives.

These reactions are essential for modifying the compound for specific biological activities or enhancing its pharmacological properties.

Research indicates that compounds similar to 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid exhibit various biological activities, including:

  • Antitumor Activity: Dihydropyridine derivatives have shown promise in inhibiting cancer cell growth.
  • Antimicrobial Properties: Such compounds may possess activity against a range of pathogens.
  • Enzyme Inhibition: The structural features may allow for interaction with specific enzymes, potentially serving as inhibitors.

Further studies are required to elucidate the precise biological mechanisms and therapeutic potentials of this compound.

The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid typically involves several steps:

  • Protection of Amino Groups: Initial protection of amino groups using fluorenylmethoxycarbonyl (Fmoc) chemistry.
  • Formation of Dihydropyridine Derivative: Utilizing multicomponent reactions or cyclization methods to construct the dihydropyridine framework.
  • Coupling Reactions: Employing coupling agents to link the protected amino acids with the dihydropyridine derivative.
  • Deprotection Steps: Removing protective groups to yield the final product.

These methods highlight the complexity and multi-step nature of synthesizing such a compound.

The applications of this compound are primarily in medicinal chemistry and drug development. Potential uses include:

  • Pharmaceutical Development: As a lead compound for developing new therapeutic agents targeting cancer or infectious diseases.
  • Biochemical Probes: For studying enzyme interactions and cellular processes.

Research into its pharmacokinetics and pharmacodynamics is essential for understanding its viability as a drug candidate.

Interaction studies focus on how this compound interacts with biological macromolecules such as proteins and nucleic acids. These studies may involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to target proteins or enzymes.
  • Cellular Uptake Studies: Investigating how effectively the compound is taken up by cells and its subsequent effects on cellular functions.

Such studies are critical for determining the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid, including:

  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-2-yl)propanoic acid
    • Unique for its thiophene ring, which may impart different electronic properties compared to the dihydropyridine structure.
  • (3R)-3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(3-methylphenyl)propanoic acid
    • Features a phenyl group that may enhance hydrophobic interactions in biological systems.
  • (S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid
    • Contains additional functional groups that could influence solubility and reactivity.

These compounds illustrate variations in structure that can lead to distinct biological activities and pharmacological profiles, highlighting the uniqueness of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-methyl-2-oxo-1,2-dihydropyridin-4-y) propanoic acid within this class of molecules.

XLogP3

2.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

418.15287181 g/mol

Monoisotopic Mass

418.15287181 g/mol

Heavy Atom Count

31

Dates

Modify: 2024-08-10

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